(S)-(+)-Clenbuterol (S)-(+)-Clenbuterol (S)-clenbuterol is the (S)-enantiomer of clenbuterol. It is an enantiomer of a (R)-clenbuterol.
Brand Name: Vulcanchem
CAS No.: 50499-60-0
VCID: VC0024199
InChI: InChI=1S/C12H18Cl2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3/t10-/m1/s1
SMILES: CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O
Molecular Formula: C12H18Cl2N2O
Molecular Weight: 277.19 g/mol

(S)-(+)-Clenbuterol

CAS No.: 50499-60-0

Reference Standards

VCID: VC0024199

Molecular Formula: C12H18Cl2N2O

Molecular Weight: 277.19 g/mol

(S)-(+)-Clenbuterol - 50499-60-0

CAS No. 50499-60-0
Product Name (S)-(+)-Clenbuterol
Molecular Formula C12H18Cl2N2O
Molecular Weight 277.19 g/mol
IUPAC Name (1S)-1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol
Standard InChI InChI=1S/C12H18Cl2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3/t10-/m1/s1
Standard InChIKey STJMRWALKKWQGH-SNVBAGLBSA-N
Isomeric SMILES CC(C)(C)NC[C@H](C1=CC(=C(C(=C1)Cl)N)Cl)O
SMILES CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O
Canonical SMILES CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O
Description (S)-clenbuterol is the (S)-enantiomer of clenbuterol. It is an enantiomer of a (R)-clenbuterol.
Synonyms (αS)-4-Amino-3,5-dichloro-α-[[(1,1-dimethylethyl)amino]methyl]benzenemethanol; _x000B_(+)-Clenbuterol; (S)-Clenbuterol;
PubChem Compound 688428
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator